![molecular formula C7H5FN2 B2576578 3-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1260385-03-2](/img/structure/B2576578.png)
3-fluoro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a fluorine atom at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
The synthesis of 3-fluoro-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the use of a tandem Tsuji–Trost reaction catalyzed by palladium, followed by Heck coupling among pyridine intermediates . Another approach includes modifications of the Madelung and Fischer syntheses of indoles . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-Fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group, typically using nitric acid.
Bromination and Iodination: Halogenation reactions using bromine or iodine.
Substitution Reactions: Reactions where the fluorine atom can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid for nitration, bromine or iodine for halogenation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
3-Fluoro-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex organic molecules through various chemical reactions, including:
- Substitution Reactions : It can undergo electrophilic substitution to form derivatives with diverse functional groups.
- Coupling Reactions : Utilized in cross-coupling reactions to synthesize more complex heterocycles.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description | Products |
---|---|---|
Substitution | Electrophilic substitution | Various substituted derivatives |
Coupling | Cross-coupling with aryl halides | Complex heterocycles |
Oxidation | Conversion to ketones or carboxylic acids | Functionalized derivatives |
Anticancer Properties
Research has shown that this compound derivatives exhibit potent inhibitory effects against various cancer cell lines. For instance, compounds derived from this scaffold have been identified as fibroblast growth factor receptor (FGFR) inhibitors, which play a crucial role in tumor growth and metastasis.
- Case Study : A study reported that specific derivatives demonstrated IC50 values against FGFRs ranging from 7 nM to 712 nM and effectively inhibited breast cancer cell proliferation in vitro .
Other Pharmacological Activities
In addition to anticancer effects, derivatives of this compound have been studied for their potential in treating various conditions:
- Anticonvulsant Activity : Certain derivatives have shown promise in reducing seizure activity.
- Anti-inflammatory Effects : Compounds have been evaluated for their ability to mitigate inflammatory responses.
Agrochemicals
The compound is also being explored for its applications in agrochemicals. Its structural properties allow for the development of novel pesticides and herbicides.
Materials Science
In materials science, this compound is utilized in the synthesis of polymers and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for the proliferation and survival of cancer cells . The fluorine atom enhances the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
3-Fluoro-1H-pyrrolo[2,3-b]pyridine can be compared with other fluorinated heterocyclic compounds, such as:
3-Fluoropyridine: A simpler structure with only a pyridine ring and a fluorine atom.
1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine substitution, which can affect its biological activity and chemical reactivity.
Pyrrolo[3,4-c]pyridine: Another fused heterocyclic compound with different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Fluoro-1H-pyrrolo[2,3-b]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly against various cancer types and its role as an inhibitor of specific enzymes. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables summarizing its effects.
Overview of Biological Activity
The biological activity of this compound primarily revolves around its inhibitory effects on fibroblast growth factor receptors (FGFRs) and other kinases. These activities are crucial for developing therapeutic agents targeting cancer and inflammatory diseases.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have highlighted the effectiveness of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, as potent inhibitors of FGFRs. The abnormal activation of FGFR signaling pathways is implicated in various cancers, making these compounds promising candidates for cancer therapy.
Key Findings:
- Compound Efficacy : In vitro studies demonstrated that certain derivatives exhibited IC50 values against FGFR1–4 ranging from 7 to 712 nM. For instance, compound 4h showed significant inhibitory action with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as a lead compound for cancer treatment .
- Cell Proliferation and Apoptosis : Compound 4h also inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis, showcasing its dual action against tumor growth .
Anticancer Activity
The anticancer properties of this compound derivatives extend beyond FGFR inhibition. They have been tested against various cancer cell lines with promising results.
Case Studies:
- FLT3 Inhibition : A derivative designated CM5 was identified as a potent inhibitor of FLT3 in acute myeloid leukemia (AML) models. It demonstrated IC50 values of 0.75 μM against FLT3-dependent human AML cell lines, effectively inducing apoptosis by arresting cell cycle progression .
- General Cytotoxicity : Other derivatives have shown moderate cytotoxicity against ovarian and breast cancer cell lines while exhibiting limited toxicity towards non-cancerous cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies for this compound derivatives reveal that modifications in the molecular structure significantly impact their biological activity.
Compound | Target | IC50 (nM) | Activity Type |
---|---|---|---|
4h | FGFR1 | 7 | Inhibition |
CM5 | FLT3 | 750 | Inhibition |
11h | PDE4B | 480 | Inhibition |
Pharmacological Profile
The pharmacological profile of these compounds indicates favorable properties such as acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics and selectivity against various targets. For example:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-fluoro-1H-pyrrolo[2,3-b]pyridine and its derivatives?
The synthesis typically involves halogenation, fluorination, and functional group transformations. Key methods include:
- Fluorination via Balz-Schiemann reaction : Starting from the corresponding amino precursor, diazotization with NaNO₂/HCl followed by fluorination with HF or KF yields the fluoro derivative .
- Lithium-halogen exchange : For regioselective fluorination, intermediates like 1H-pyrrolo[2,3-b]pyridine N-oxide undergo fluorination using LiTMP (lithium 2,2,6,6-tetramethylpiperidide) and Selectfluor .
- Cross-coupling reactions : Suzuki-Miyaura couplings with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) introduce aryl/heteroaryl groups at specific positions (e.g., 5-position) using Pd(PPh₃)₄ as a catalyst .
Q. How is structural characterization of this compound performed?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, the fluorine atom at position 3 induces distinct deshielding effects on adjacent protons (e.g., H-4 and H-6) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity. For instance, a compound with formula C₇H₅FN₂ shows an [M+H]+ peak at m/z 137.0455 .
- X-ray crystallography : Resolves bond lengths and angles, confirming the planar pyrrolopyridine core and fluorine substitution patterns .
Advanced Research Questions
Q. How do structural modifications at the 3- and 5-positions affect biological activity?
Structure-activity relationship (SAR) studies reveal:
- 3-Fluoro substitution : Enhances metabolic stability and binding affinity to kinases (e.g., FGFR1) by forming hydrogen bonds with hinge-region residues (e.g., Asp641 in FGFR1) .
- 5-Position modifications : Bulky substituents (e.g., trifluoromethyl or aryl groups) improve selectivity. For example, 5-(trifluoromethyl) derivatives show IC₅₀ values of 7–25 nM against FGFR1–3 .
- N-Methylation : Reduces off-target effects by minimizing interactions with hydrophobic pockets in non-target kinases .
Q. What computational methods are used to predict the electronic and binding properties of 3-fluoro derivatives?
- DFT (Density Functional Theory) : Calculates HOMO-LUMO gaps (e.g., 3.59 eV for 4-chloro-1H-pyrrolo[2,3-b]pyridine), indicating high kinetic stability .
- Molecular docking : Simulates interactions with kinase ATP-binding pockets. For example, the 3-fluoro group forms a hydrogen bond with Asp641 in FGFR1, while the pyrrolopyridine core occupies the hinge region .
- Charge density analysis : Identifies covalent bonding patterns (e.g., Laplacian values of −11.37 to −19.20 eÅ⁻⁵ confirm strong N–C bonds) .
Q. How are in vivo efficacy and toxicity profiles evaluated for 3-fluoro-pyrrolopyridine derivatives?
- Xenograft models : Compounds like 1f (3-[2-(5-fluoro-1-methylindol-3-yl)-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine) show 58–75% tumor volume inhibition in diffuse malignant peritoneal mesothelioma (DMPM) models at 10 mg/kg doses .
- Apoptosis assays : Caspase-3/7 activation and survivin downregulation confirm mechanism-based cytotoxicity .
- Toxicity screening : Liver microsome stability (e.g., >80% remaining after 1 hour) and hERG channel inhibition assays minimize cardiac risks .
Q. Methodological Guidance
Q. How to resolve contradictions in reported synthetic yields for 3-fluoro derivatives?
- Reaction optimization : Varying solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) can improve yields. For example, Pd(PPh₃)₄ increases Suzuki coupling yields to 88% .
- Purification techniques : Use silica gel chromatography with heptane/EtOAc (8:2) for intermediates or recrystallization for final products .
Q. What strategies mitigate regioselectivity challenges during fluorination?
Properties
IUPAC Name |
3-fluoro-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASBFEOKJALVMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2F)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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